molecular formula C15H13FN2O2 B401257 N-(3-acetamidophenyl)-2-fluorobenzamide

N-(3-acetamidophenyl)-2-fluorobenzamide

Cat. No.: B401257
M. Wt: 272.27g/mol
InChI Key: NEFVXXGLEGOOFE-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a 2-fluorobenzoyl group linked to a 3-acetamidophenylamine moiety. The 3-acetamidophenyl substituent introduces a polar amide group (-NHCOCH₃) at the meta position, contrasting with fluorine substituents in Fo23/Fo22. This group enhances hydrogen-bonding capacity and may influence solubility, crystallinity, and biological activity .

Properties

Molecular Formula

C15H13FN2O2

Molecular Weight

272.27g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-fluorobenzamide

InChI

InChI=1S/C15H13FN2O2/c1-10(19)17-11-5-4-6-12(9-11)18-15(20)13-7-2-3-8-14(13)16/h2-9H,1H3,(H,17,19)(H,18,20)

InChI Key

NEFVXXGLEGOOFE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acetylation of 3-aminophenyl with acetic anhydride to form 3-(acetylamino)phenyl. This intermediate is then subjected to a coupling reaction with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3-acetamidophenyl)-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Hydrogen Bonding

Fluorinated Analogs (Fo23 and Fo24)
  • Substituents : Fo23 and Fo24 feature trifluorinated aromatic systems (two fluorines on the aniline ring, one on the benzoyl ring).
  • Coplanarity : Both exhibit near-coplanar aromatic rings (interplanar angles: 0.5–0.7°) but tilted amide groups (~23° from aromatic planes) due to 1D amide⋯amide hydrogen bonds along crystallographic axes .
  • Hydrogen Bonding : Dominated by N–H⋯O=C interactions (e.g., N1⋯O1 = 3.054–3.092 Å) and weaker C–H⋯F contacts (2.12–2.57 Å). Fo24 also displays a rare R²²(12) synthon involving C–H, N–H, and C–F groups .
N-(3-acetamidophenyl)-2-fluorobenzamide
  • Substituents : The 3-acetamidophenyl group introduces a bulkier, polar substituent compared to fluorine.
  • Predicted Geometry : The acetamido group may disrupt aromatic coplanarity due to steric effects, increasing interplanar angles. The amide group could adopt a conformation balancing intramolecular H-bonding (N–H⋯O=C) and intermolecular interactions with adjacent molecules.
  • chain structures).

Physicochemical Properties

Fluorinated Analogs
  • NMR Signatures : ¹⁹F NMR peaks for ortho/meta fluorines appear at -114 to -147 ppm, with distinct splitting patterns reflecting substitution geometry .
This compound
  • Solubility : Increased polarity from the acetamido group may enhance aqueous solubility relative to fluorinated analogs.
  • NMR : ¹H NMR would show characteristic peaks for the acetamido NH (~8–10 ppm) and CH₃ (~2.1 ppm). The 2-fluorobenzoyl fluorine is expected near -115 ppm in ¹⁹F NMR .

Structural Data and Cambridge Structural Database (CSD) Trends

  • Fluorinated Benzamides: Over 89 CSD entries exist for mono-/di-/tri-fluorinated benzamides, but trifluorinated variants (e.g., Fo23/Fo24) remain rare . Mixed halogenated analogs (e.g., Cl/F, Br/F) are even less common, highlighting structural knowledge gaps .
  • Acetamido Derivatives: No CSD entries for this compound were identified.

Data Tables

Table 1: Key Structural Parameters of Fluorinated Benzamides

Compound Aromatic Interplanar Angle (°) Amide Tilt Angle (°) N–H⋯O Bond Length (Å) C–H⋯F Bond Length (Å)
Fo23 0.5(2) 23.17(18), 23.44(17) 3.054 2.12–2.56
Fo24 0.7(2) 23.04(18), 23.69(17) 3.092 2.49–2.57

Table 2: Comparative Physicochemical Properties

Property Fo23/Fo24 This compound (Predicted)
Melting Point Moderate-High Moderate (polarity vs. packing balance)
Solubility Low in water Higher in polar solvents
Bioactivity Enzyme inhibition, PET imaging Enhanced target binding via H-bond donor/acceptor

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